N-[(3,5-dimethoxyphenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[(3,5-dimethoxyphenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives. For instance, the reaction between a hydrazide and an ester in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the oxadiazole ring.
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Substitution Reactions: : The introduction of the 3,5-dimethoxyphenyl and 3-methoxyphenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile and facilitate the substitution.
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Amidation: : The final step involves the formation of the carboxamide group. This can be accomplished by reacting the oxadiazole derivative with an amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the oxadiazole ring or the carboxamide group, potentially leading to ring opening or amine formation.
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Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-[(3,5-dimethoxyphenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The oxadiazole ring is known to interact with biological targets, disrupting cellular processes and leading to cell death in pathogenic organisms or cancer cells.
Medicine
In medicine, the compound’s potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. This leads to the disruption of cellular processes and the exertion of its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
- N-[(3,5-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
- N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Uniqueness
The uniqueness of N-[(3,5-dimethoxyphenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide lies in its specific substitution pattern on the aromatic rings and the oxadiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19N3O5 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O5/c1-24-14-6-4-5-13(9-14)17-21-19(27-22-17)18(23)20-11-12-7-15(25-2)10-16(8-12)26-3/h4-10H,11H2,1-3H3,(H,20,23) |
InChI Key |
NBICRHASAGLBMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NCC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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